3-Ethoxypyrrolidine hydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

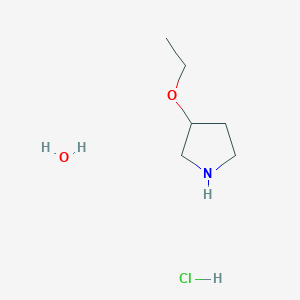

3-Ethoxypyrrolidine hydrochloride hydrate is a chemical compound with the molecular formula C6H13NO·HCl·H2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an ethoxy group at the third position of the pyrrolidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxypyrrolidine hydrochloride hydrate typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently crystallized from water to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization and drying processes to ensure it meets the required specifications for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypyrrolidine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to the parent pyrrolidine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides of 3-Ethoxypyrrolidine.

Reduction: Pyrrolidine.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3-Ethoxypyrrolidine hydrochloride hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxypyrrolidine hydrochloride hydrate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The ethoxy group enhances its binding affinity and specificity for these targets. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

3-Cyclohexylpyrrolidine: Another pyrrolidine derivative with a cyclohexyl group instead of an ethoxy group.

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride: A similar compound with a chloromethyl group at the second position.

3-Ethoxypropanimidamide hydrochloride: A compound with an ethoxy group but different functional groups attached to the pyrrolidine ring.

Uniqueness

3-Ethoxypyrrolidine hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the third position of the pyrrolidine ring enhances its reactivity and binding affinity, making it a valuable compound in various applications .

Biological Activity

3-Ethoxypyrrolidine hydrochloride hydrate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H13NO⋅HCl⋅H2O. It is characterized by an ethoxy group attached to the pyrrolidine ring, enhancing its reactivity and binding affinity for biological targets. The compound's unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis. The resulting product is treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized from water to obtain the hydrate form.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit substantial antimicrobial properties. For example, a study reported that certain pyrrolidine derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3-Ethoxypyrrolidine | Staphylococcus aureus | 0.10 |

| 3-Ethoxypyrrolidine | Escherichia coli | 0.50 |

| Ciprofloxacin | Staphylococcus aureus | 3.12 |

| Ciprofloxacin | Escherichia coli | 3.12 |

This table illustrates the comparative antimicrobial efficacy of 3-Ethoxypyrrolidine against common bacterial pathogens.

Cytotoxicity

In addition to antimicrobial activity, research has also focused on the cytotoxic effects of this compound. Initial findings suggest that this compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

The mechanism by which 3-Ethoxypyrrolidine exerts its biological effects involves interaction with specific molecular targets within cells. It acts as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. The presence of the ethoxy group enhances its binding affinity, which is crucial for its biological activity.

Case Studies

- Antimicrobial Efficacy : A case study conducted on the effectiveness of 3-Ethoxypyrrolidine against methicillin-resistant Staphylococcus aureus (MRSA) highlighted its potential as a novel antimicrobial agent. The study demonstrated that this compound could outperform traditional antibiotics in specific assays .

- Cytotoxicity Assessment : Another case study evaluated the cytotoxic effects of 3-Ethoxypyrrolidine on various cancer cell lines. Results indicated that this compound selectively inhibited cancer cell proliferation while showing minimal toxicity to normal cell lines, suggesting a promising therapeutic index for future drug development .

Properties

IUPAC Name |

3-ethoxypyrrolidine;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH.H2O/c1-2-8-6-3-4-7-5-6;;/h6-7H,2-5H2,1H3;1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMAFDIYYFJBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1.O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.